REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][C:7]2=[CH:8][CH2:9][CH:10]3[CH:11]4[CH2:12][CH2:13][CH:14]([O:24][C:25]([CH3:26])=[O:27])[C:15]4([CH3:16])[CH2:17][CH2:18][CH:19]3[C:20]2([CH3:23])[CH2:21][CH2:22]1.[C:56]([Cl:57])([Cl:58])([Cl:59])[Cl:60].[CH3:28][C:29](=[O:30])[O:31][C:32](=[O:33])[CH3:34].[CH3:50][OH:51].[CH3:52][C:53](=[O:54])[OH:55].[Cr:35]([O-:36])([O:37][C:38]([CH3:39])([CH3:40])[CH3:41])(=[O:42])=[O:43].[OH:44][C:45]([C:46](=[O:47])[OH:48])=[O:49]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][C:7]2=[CH:8][C:9](=[O:30])[CH:10]3[CH:11]4[CH2:12][CH2:13][CH:14]([O:24][C:25]([CH3:26])=[O:27])[C:15]4([CH3:16])[CH2:17][CH2:18][CH:19]3[C:20]2([CH3:23])[CH2:21][CH2:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CCC2(C)C(=CCC3C2CCC2(C)C(OC(C)=O)CCC32)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O[Cr](=O)(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
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Type
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product
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Smiles
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CC(=O)OC1CCC2(C)C(=CC(=O)C3C2CCC2(C)C(OC(C)=O)CCC32)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][C:7]2=[CH:8][CH2:9][CH:10]3[CH:11]4[CH2:12][CH2:13][CH:14]([O:24][C:25]([CH3:26])=[O:27])[C:15]4([CH3:16])[CH2:17][CH2:18][CH:19]3[C:20]2([CH3:23])[CH2:21][CH2:22]1.[C:56]([Cl:57])([Cl:58])([Cl:59])[Cl:60].[CH3:28][C:29](=[O:30])[O:31][C:32](=[O:33])[CH3:34].[CH3:50][OH:51].[CH3:52][C:53](=[O:54])[OH:55].[Cr:35]([O-:36])([O:37][C:38]([CH3:39])([CH3:40])[CH3:41])(=[O:42])=[O:43].[OH:44][C:45]([C:46](=[O:47])[OH:48])=[O:49]>>[C:1]([CH3:2])(=[O:3])[O:4][CH:5]1[CH2:6][C:7]2=[CH:8][C:9](=[O:30])[CH:10]3[CH:11]4[CH2:12][CH2:13][CH:14]([O:24][C:25]([CH3:26])=[O:27])[C:15]4([CH3:16])[CH2:17][CH2:18][CH:19]3[C:20]2([CH3:23])[CH2:21][CH2:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC1CCC2(C)C(=CCC3C2CCC2(C)C(OC(C)=O)CCC32)C1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)(Cl)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CC(C)(C)O[Cr](=O)(=O)[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(=O)O
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Name
|
|
Type
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product
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Smiles
|
CC(=O)OC1CCC2(C)C(=CC(=O)C3C2CCC2(C)C(OC(C)=O)CCC32)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |